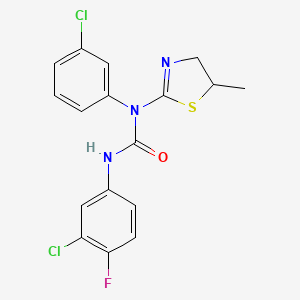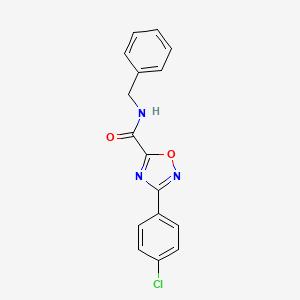![molecular formula C9H7N3O3S B11478057 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde](/img/structure/B11478057.png)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-nitro-1H-pyrazole can be prepared by reacting 4-nitroacetophenone with hydrazine hydrate under acidic conditions.
Attachment of the Pyrazole to the Thiophene Ring: The 4-nitro-1H-pyrazole is then reacted with a thiophene derivative. This can be achieved through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a suitable electrophilic carbon on the thiophene ring.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be done using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarboxylic acid
Reduction: 5-[(4-amino-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde
Substitution: Various halogenated or nitrated derivatives of the original compound
Scientific Research Applications
Chemistry
In organic synthesis, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound can be used in the development of new pharmaceuticals. The presence of both nitro and aldehyde groups makes it a versatile building block for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into its analogs could lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
- 5-[(4-chlorophenyl)methyl]-3-thiophenecarbaldehyde
- 5-[(4-methoxyphenyl)methyl]-3-thiophenecarbaldehyde
Uniqueness
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a heterocyclic scaffold. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H7N3O3S |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3S/c13-5-7-1-9(16-6-7)4-11-3-8(2-10-11)12(14)15/h1-3,5-6H,4H2 |
InChI Key |
MTFQZSMAQKPCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11477978.png)
![1-{[3-(Sec-butyl)-4-ethoxyphenyl]sulfonyl}-4-(4-chlorophenyl)piperazine](/img/structure/B11477983.png)
![5-Oxo-3-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11477986.png)

![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11477992.png)
![N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide](/img/structure/B11477994.png)
![4-(1,3-benzodioxol-5-yl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11477998.png)
![3-Amino-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11478006.png)

![1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11478041.png)
![7-[4-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478048.png)
![2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile](/img/structure/B11478059.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate](/img/structure/B11478061.png)
![4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478062.png)
